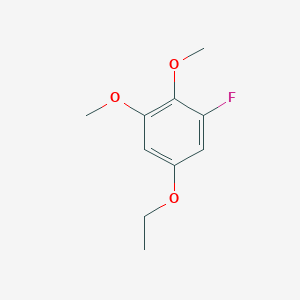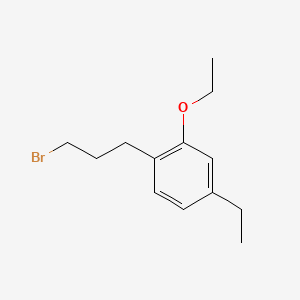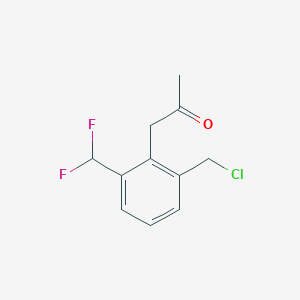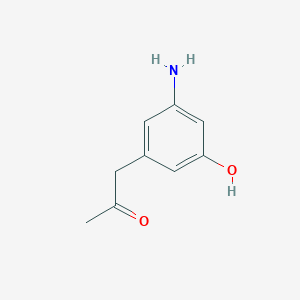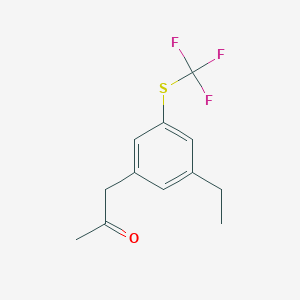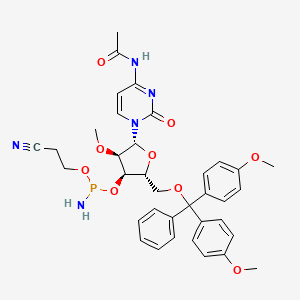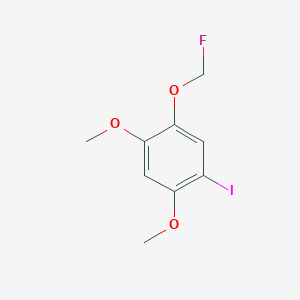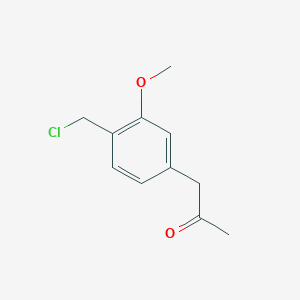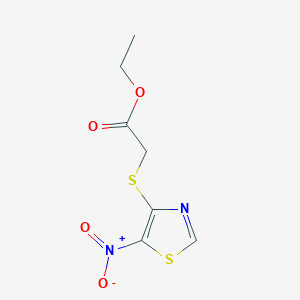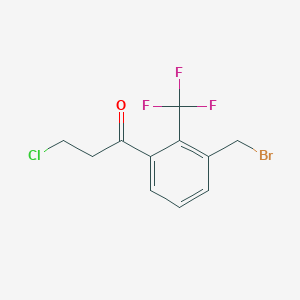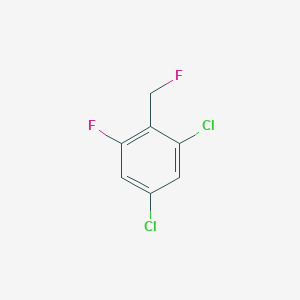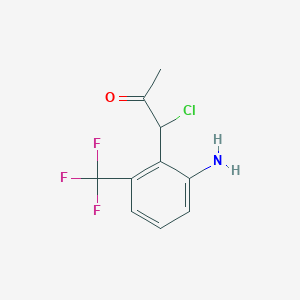
1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-amino-6-(trifluoromethyl)benzene.
Halogenation: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Formation of Chloropropanone: The chlorinated intermediate is then reacted with a suitable ketone, such as acetone, under acidic conditions to form the chloropropanone moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Análisis De Reacciones Químicas
1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
2-Amino-6-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in its carboxylic acid moiety.
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone: Similar in structure but lacks the chlorine atom and has a different ketone moiety.
Propiedades
Fórmula molecular |
C10H9ClF3NO |
|---|---|
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
1-[2-amino-6-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)8-6(10(12,13)14)3-2-4-7(8)15/h2-4,9H,15H2,1H3 |
Clave InChI |
XFUQWHYBULTVAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1N)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


